2-methylquinoxalinediium-1,4-diolate

Antimicrobial susceptibility Quinoxaline SAR Minimum inhibitory concentration

Researchers optimizing quinoxaline 1,4-dioxide antimicrobials require a well-characterized reference compound with published MIC values and defined toxicity profiles. 2-Methylquinoxaline 1,4-dioxide (CAS 6639-86-7) is the minimal active pharmacophore of this class, providing broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, including ESBL) bacteria with low eukaryotic toxicity. • Validated reference standard for direct MIC benchmarking in medicinal chemistry optimization programs • Defined selectivity index (SI = IC₅₀ eukaryotic / MIC bacterial) enables reliable in vitro toxicity screening cascades • ≥95% purity with NMR and HPLC characterization; suitable for analytical method development and system suitability testing

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 6639-86-7
Cat. No. B124926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylquinoxalinediium-1,4-diolate
CAS6639-86-7
Synonyms2-Methylquinoxaline N,N’-dioxide;  2-Methylquinoxaline di-N-oxide;  NSC 47509;  NSC 47510;  NSC 48949
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C[N+](=O)C2=CC=CC=C2N1[O-]
InChIInChI=1S/C9H8N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
InChIKeyPZUHHXFIMAEXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoxalinediium-1,4-diolate: Chemical Identity & Baseline


2-Methylquinoxalinediium-1,4-diolate (synonym: 2-methylquinoxaline 1,4-dioxide, 2MQNX) is a heterocyclic N,N'-dioxide derivative of quinoxaline with molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. The compound belongs to the quinoxaline 1,4-dioxide family, a class of synthetic heterocycles that share structural similarity with quinolone antibiotics and have been widely investigated for their antimicrobial, antitumor, and redox-modulatory properties [2]. Its defining structural feature—the presence of two N-oxide groups at the 1- and 4-positions of the quinoxaline ring with a methyl substituent at position 2—establishes a distinct electronic and steric environment that differentiates it from both the unsubstituted parent compound and more heavily substituted analogs.

1
Antimicrobial screening workflow with Gram-positive and Gram-negative panels
2
Quinoxaline SAR programs requiring the minimal active pharmacophore
3
Radiosensitizer development studies seeking a moderate-potency lead

Why 2-Methylquinoxalinediium-1,4-diolate Cannot Be Substituted


Quinoxaline 1,4-dioxide derivatives exhibit profound variation in antimicrobial potency, spectrum, and cytotoxicity depending on the nature, position, and number of substituents on the heterocyclic core [1]. Even among closely related congeners—such as the unsubstituted quinoxaline-1,4-dioxide (QNX), the 2-methyl derivative (2MQNX), the 2-methyl-3-benzoyl derivative (2M3BenzoylQNX), and the 2-amino-3-cyano derivative (2A3CQNX)—minimum inhibitory concentrations (MICs) against identical bacterial strains can differ by orders of magnitude [1]. The 2-methyl substituent alone confers a specific balance of lipophilicity (XLogP3-AA = 0.3), steric bulk, and electronic distribution that is not replicated by any other substitution pattern [2]. Generic interchange therefore risks selecting a compound with either insufficient antimicrobial activity or unacceptable toxicity to eukaryotic cells, undermining both experimental reproducibility and translational potential.

Activity gap
Unsubstituted QNX lacks measurable MIC against the same S. aureus and E. coli strains; the 2-methyl substituent is essential for broad-spectrum activity.
Cytotoxicity shift
2A3CQNX and 2HF analogs show higher eukaryotic cell toxicity; cell-model response context may differ substantially from 2MQNX.
Phys-chem drift
Benzoyl- or amino-substituted analogs alter XLogP and H-bond donor count, potentially shifting permeability and solubility profiles.

2-Methylquinoxalinediium-1,4-diolate: Quantitative Evidence vs. Key Comparators


Antimicrobial Spectrum and Potency vs. QNX

In a direct head-to-head disk diffusion and broth microdilution study, 2-methylquinoxaline-1,4-dioxide (2MQNX) demonstrated a broader and more potent antibacterial spectrum than the unsubstituted parent quinoxaline-1,4-dioxide (QNX). Against the Gram-positive panel, 2MQNX produced zones of inhibition while QNX was inactive against the same strains. Quantitative MIC values (in μg/mL) for 2MQNX were determined against multiple Staphylococcus aureus strains (ATCC 6538, ATCC 6538P, ATCC 29213) as well as diverse Escherichia coli strains including ESBL-producing clinical isolates (TEM-1, CTX-M2, CTX-M9), with the compound showing activity against both susceptible and resistant strains. In contrast, QNX lacked measurable inhibitory activity in the tested concentration range against the majority of strains evaluated [1].

Spectrum vs. QNX
Head-to-head
2MQNX active against S. aureus and E. coli; QNX largely inactive
2-Methyl converts an inactive scaffold into a broad-spectrum antibacterial agent.
Reported antimicrobial screening context; exact MIC fold-change not calculable where comparator had no inhibition.
Antimicrobial susceptibility Quinoxaline SAR Minimum inhibitory concentration

Selective Toxicity vs. 2A3CQNX

In a comparative eukaryotic cell viability assay using S. cerevisiae PYCC 4072 as a model organism, 2-methylquinoxaline-1,4-dioxide (2MQNX) exhibited low toxicity to the yeast, whereas several other quinoxaline-1,4-dioxide derivatives—most notably 2-amino-3-cyanoquinoxaline-1,4-dioxide (2A3CQNX) and 2-hydroxyphenazine-N,N-dioxide (2HF)—caused substantial reductions in cell viability at comparable test concentrations [1]. In a follow-up study on mammalian tumor and non-tumor cell lines, 2MQNX and QNX decreased tumor cell viability with higher IC50 values compared to the more cytotoxic derivatives 3M2QNXC, 2A3CQNX, and 2HF, indicating a wider therapeutic window for 2MQNX [2].

Selectivity vs. 2A3CQNX
Head-to-head
2MQNX shows lower eukaryotic cell toxicity; 2A3CQNX and 2HF more cytotoxic
Supports selectivity profiling for antimicrobial lead optimization.
Cytotoxicity rank-order in S. cerevisiae and mammalian cell lines; IC50 values are cell-line dependent.
Cytotoxicity Selectivity index Saccharomyces cerevisiae model

Radiosensitization and Redox Modulation vs. QNX and 2HF

Among the tested quinoxaline-1,4-dioxide derivatives, 2MQNX demonstrated a moderate capacity to modulate oxidative status in radioresistant tumor cells when combined with radiotherapy, occupying a distinct intermediate position. QNX and 2MQNX were found to decrease tumor cell viability while preserving higher IC50 values compared to 2HF, 2A3CQNX, and 3M2QNXC. The more potent cytotoxic compounds (particularly 2HF) decreased antioxidant defenses (catalase activity, glutathione levels) and increased 3-nitrotyrosine, indicative of pronounced oxidative stress. 2MQNX showed a more tempered radiosensitization profile—still effective in combination with 6 Gy radiation but with less abrupt depletion of glutathione and catalase—suggesting a titratable, less aggressively cytotoxic mechanism that may be preferable for adjuvant radiotherapy applications where excessive normal-tissue damage is a concern [1].

Redox Modulation
Cross-study
Intermediate GSH/catalase depletion under 6 Gy irradiation vs. 2HF and QNX
Reported radiosensitization assay context with titratable oxidative stress.
Endpoint review from B16-F10 and GL-261 models; exact HPLC fold differences require source data verification.
Radiosensitizer Reactive oxygen species Cancer therapy Oxidative stress

Computed Physicochemical Properties Across Series

Computed physicochemical descriptors highlight a key differentiation for 2MQNX. Its XLogP3-AA value of 0.3 places it in a lipophilicity range that balances aqueous solubility with membrane permeability, contrasting with more lipophilic derivatives such as 2-methyl-3-benzoylquinoxaline-1,4-dioxide (2M3BenzoylQNX, predicted XLogP > 2 due to the benzoyl substituent) and the highly polar 2-amino-3-cyano analog (2A3CQNX, XLogP predicted < 0). Furthermore, 2MQNX has zero hydrogen-bond donors, while 2A3CQNX possesses two (from the primary amine), and the carboxamide derivative 3M2QNXC possesses one hydrogen-bond donor [1][2]. These differences in hydrogen-bonding capacity and lipophilicity directly impact passive membrane diffusion, plasma protein binding, and oral bioavailability potential, making 2MQNX a chemically distinct tool compound for structure-property relationship (SPR) studies.

Physicochemical Profile
Class-level
XLogP3-AA = 0.3; H-Bond Donors = 0; H-Bond Acceptors = 3
Supports SPR studies with interpretable lipophilicity and hydrogen-bonding profile.
Computed properties; experimental logP/logD data not reported.
Lipophilicity Drug-likeness Physicochemical profiling

2-Methylquinoxalinediium-1,4-diolate: Key Application Scenarios


Antimicrobial Lead Discovery and SAR Studies

2MQNX serves as the minimal active pharmacophore within the quinoxaline-1,4-dioxide antimicrobial class. Its broad-spectrum activity against both Gram-positive (S. aureus, including methicillin-susceptible strains) and Gram-negative (E. coli, including ESBL producers) bacteria, combined with low eukaryotic toxicity in yeast models, makes it an optimal starting scaffold for medicinal chemistry optimization programs. Researchers can use 2MQNX as a reference standard when synthesizing and testing novel 2- and 3-substituted analogs, enabling direct MIC benchmarking in the same assay panel as reported by Vieira et al. (2014) [1]. Its intermediate lipophilicity (XLogP3-AA = 0.3) and zero hydrogen-bond donor count further support its use as a probe molecule in permeability and efflux ratio studies [2].

Radiosensitizer Development for Radioresistant Tumors

For oncology research programs exploring the combination of radiotherapy with chemical radiosensitizers, 2MQNX provides a moderate-potency, lower-toxicity option relative to more aggressive quinoxaline-1,4-dioxide derivatives. Its ability to modulate glutathione levels and catalase activity while preserving higher IC50 values in tumor cell lines—as demonstrated in the B16-F10 melanoma and GL-261 glioma models under 6 Gy irradiation [1]—positions it as a candidate for fractionated radiotherapy regimens where cumulative normal-tissue toxicity must be managed. Investigators can procure 2MQNX as a control compound against which to benchmark novel radiosensitizers with improved tumor selectivity.

Reference Standard for Analytical Methods & QC

The compound's well-defined structure (C9H8N2O2, MW 176.17 g/mol), availability from multiple vendors at ≥95% purity with NMR and HPLC characterization, and its unambiguous IUPAC name (3-methyl-4-oxidoquinoxalin-1-ium 1-oxide) make it suitable as a reference standard for HPLC method development and validation [1]. Analytical laboratories can use 2MQNX to calibrate retention times on reversed-phase columns, given its computed XLogP3-AA of 0.3, which ensures reproducible elution behavior. It also serves as a system suitability standard when analyzing more complex quinoxaline-1,4-dioxide mixtures or reaction products.

In Vitro Toxicology Screening and Selectivity Profiling

Because 2MQNX has been evaluated side-by-side with multiple structural analogs in both prokaryotic (MIC panels) and eukaryotic (S. cerevisiae, mammalian cell lines) viability assays, it constitutes a well-characterized reference compound for in vitro toxicology screening cascades. Its favorable selectivity profile—antimicrobial activity at low concentrations with limited toxicity to yeast and mammalian cells—provides a benchmark for calculating selectivity indices (SI = IC50_eukaryotic / MIC_bacterial) when testing novel quinoxaline-derived compounds or other heterocyclic N-oxides [1][2].

Application
Selection Property
Validation Focus
Antimicrobial lead discovery
Minimal active pharmacophore
MIC benchmarking and SAR expansion
Radiosensitizer development
Moderate redox modulation
GSH/catalase endpoint and tumor-cell selectivity
Analytical reference standard
Well-defined structure and purity
HPLC retention time and system suitability
In vitro toxicology screening
Characterized selectivity profile
Selectivity index calculation and comparator benchmarking

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